(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one
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Overview
Description
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pentenone structure
Scientific Research Applications
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one typically involves the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)phenol.
Aldol condensation: The 4-(benzyloxy)phenol is then subjected to an aldol condensation reaction with 4-methylpent-1-en-3-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzyloxy derivatives.
Mechanism of Action
The mechanism of action of (E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-(benzyloxy)phenyl)-N-(4-fluorophenyl)methanimine: Shares the benzyloxyphenyl structure but differs in the presence of a fluorophenyl group and methanimine linkage.
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Contains a benzyloxyphenyl group and a triazole ring, used in different applications.
Uniqueness
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
(E)-4-methyl-1-(4-phenylmethoxyphenyl)pent-1-en-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-15(2)19(20)13-10-16-8-11-18(12-9-16)21-14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGVHOYLQFTVFB-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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